molecular formula C4H9ClN2O B14799405 3-Amino-4-methylazetidin-2-one;hydrochloride

3-Amino-4-methylazetidin-2-one;hydrochloride

Cat. No.: B14799405
M. Wt: 136.58 g/mol
InChI Key: HTTZRCWORMLBJP-UHFFFAOYSA-N
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Description

3-Amino-4-methylazetidin-2-one hydrochloride (CAS: 1844898-11-8) is a β-lactam derivative featuring a strained four-membered azetidin-2-one (beta-lactam) ring substituted with an amino group at position 3 and a methyl group at position 2. Its stereochemical configuration is specified as (3S,4S) . Key physicochemical properties include:

  • Molecular Weight: 136.58 g/mol
  • Purity: ≥95%
  • Storage: Long-term stability under recommended conditions .

The compound’s β-lactam core is notable for its inherent ring strain, which often confers reactivity useful in medicinal chemistry and synthetic applications.

Properties

IUPAC Name

3-amino-4-methylazetidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c1-2-3(5)4(7)6-2;/h2-3H,5H2,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTZRCWORMLBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of a β-lactam precursor with an amine source under acidic conditions to form the azetidinone ring. The reaction conditions often involve temperatures ranging from 0°C to 50°C and the use of solvents like methanol or ethanol.

Industrial Production Methods

Industrial production of (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted azetidinones, amine derivatives, and oxo compounds, which can be further utilized in pharmaceutical synthesis.

Scientific Research Applications

(3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including antibacterial and antiviral activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-4-methylazetidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidinone ring can inhibit the activity of certain enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine or Beta-Lactam Cores

2-(3-Methylazetidin-1-yl)acetic Acid Hydrochloride (CAS: 1803590-99-9)
  • Structure : Contains a 3-methylazetidine ring linked to an acetic acid moiety.
  • Key Differences : Lacks the β-lactam ring but retains the azetidine scaffold. The acetic acid substituent may enhance solubility or enable conjugation in drug design .
  • Applications : Used in R&D for exploratory synthesis, though specific biological data are unavailable.
IT-066 (H2-Receptor Antagonist)
  • Structure: Features a cyclobutene-dione core and a piperidinomethylpyridyloxy substituent.
  • Key Differences : Larger molecular framework with extended aromatic and heterocyclic groups.
  • Pharmacology : Potent antiulcer agent (1285× more potent than cimetidine) with prolonged antisecretory effects via H2-receptor antagonism .

Thiazole-Containing Analogues

(2-Amino-1,3-thiazol-4-yl)methanol Hydrochloride (CAS: 372509-58-5)
  • Structure: Thiazole ring with amino and hydroxymethyl groups.
  • Key Differences : The thiazole ring replaces the β-lactam core, offering distinct electronic properties and hydrogen-bonding capacity.
  • Applications : Likely serves as an intermediate in antibiotic or antiviral drug synthesis .
2-Amino-4-imino-2-thiazoline Hydrochloride (CAS: 36518-76-0)
  • Structure: Thiazoline ring with imino and amino substituents.

Aliphatic Amino-Ketone Derivatives

(3S,4S)-3-Amino-1-chloro-4-methylhexan-2-one Hydrochloride (CAS: 1326303-35-8)
  • Structure: Hexanone backbone with amino, chloro, and methyl groups.
  • Key Differences : Aliphatic chain replaces the cyclic β-lactam, reducing ring strain but increasing conformational flexibility.
  • Applications : Used in peptide synthesis (e.g., protease inhibitors) due to its chloro-ketone reactivity .

Physicochemical and Pharmacological Comparison

Compound Molecular Weight (g/mol) Core Structure Key Functional Groups Biological Activity Reference
3-Amino-4-methylazetidin-2-one HCl 136.58 β-Lactam 3-Amino, 4-Methyl Undisclosed
IT-066 Not reported Cyclobutene-dione Piperidinomethyl, Pyridyloxy H2 antagonist (antiulcer)
2-(3-Methylazetidin-1-yl)acetic Acid HCl Not reported Azetidine Acetic Acid R&D intermediate
(2-Amino-1,3-thiazol-4-yl)methanol HCl 166.63 Thiazole Amino, Hydroxymethyl Synthetic intermediate
3-Amino-1-chloro-4-methylhexan-2-one HCl 200.11 Aliphatic ketone Chloro, Amino Protease inhibition

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